HIV-1 TAR RNA Binding Activity: 1,7-Diaminoisoquinoline vs. Phenylguanidine vs. 2,4,6-Triaminoquinazoline
In a fluorimetric Tat-TAR competition assay, 1,7-diaminoisoquinoline (compound 17) was identified as an active TAR RNA ligand within a fragment library whose active members exhibited IC50 values in the 40–150 µM range [1]. The simple amidine fragment phenylguanidine was inactive in the same assay (IC50 not determinable), providing a direct baseline demonstrating the necessity of the isoquinoline scaffold for RNA binding [1]. Both 1,7-diaminoisoquinoline and 2,4,6-triaminoquinazoline (compound 22) were further characterized by NMR titration with TAR RNA; however, compound 22 displayed two distinct high-affinity binding sites and slow-exchange kinetics, whereas 1,7-diaminoisoquinoline exhibited a different binding mode, confirming that these two heterocyclic fragments are not functionally interchangeable despite both being active [1].
| Evidence Dimension | HIV-1 TAR RNA binding (IC50 range in fluorimetric Tat-TAR competition assay) |
|---|---|
| Target Compound Data | Active; IC50 within 40–150 µM range (exact value not individually resolved in publication); advanced to NMR titration [1] |
| Comparator Or Baseline | Phenylguanidine: inactive (IC50 not determinable); 2,4,6-Triaminoquinazoline (compound 22): active, IC50 within 40–150 µM range, but distinct NMR binding profile with two high-affinity sites and slow exchange [1] |
| Quantified Difference | Qualitative: 1,7-diaminoisoquinoline active vs. phenylguanidine inactive; binding mode distinct from 2,4,6-triaminoquinazoline by NMR [1] |
| Conditions | Fluorimetric Tat-TAR competition assay; NMR titration with TAR RNA [1] |
Why This Matters
For researchers procuring fragments for RNA-targeted screening cascades, 1,7-diaminoisoquinoline is one of only two fragments from this campaign with full NMR validation against TAR RNA, and its distinct binding mode relative to the 2,4,6-triaminoquinazoline comparator means it offers a non-redundant chemical starting point for fragment growing or linking strategies [1].
- [1] Zeiger M, Stark S, Kalden E, Ackermann B, Ferner J, Scheffer U, Shoja-Bazargani F, Erdel V, Schwalbe H, Göbel MW. Fragment based search for small molecule inhibitors of HIV-1 Tat-TAR. Bioorg. Med. Chem. Lett. 2014, 24 (24), 5576–5580. DOI: 10.1016/j.bmcl.2014.11.004. View Source
